1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-12(20)13-5-4-6-14(11-13)24(21,22)19-9-10-23-17(19)15-7-2-3-8-16(15)18/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCDACJEFYYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions. The fluorophenyl group is incorporated through nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. The fluorophenyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Thiazolidine Derivatives
- 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS 1267974-40-2) Key Differences: Fluorine at the para position (vs. ortho in the target compound) and a sulfanylidene (S=S) group instead of sulfonyl (SO₂). Impact: The sulfanylidene group may reduce oxidative stability compared to sulfonyl. Molecular Formula: C₁₁H₁₀FNOS₂ (MW 255.33).
- 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS 863324-41-8) Key Differences: Chlorine substituent (vs. fluorine) and sulfanylidene group. The larger atomic radius of chlorine may introduce steric effects .
Sulfonyl-Linked Aromatic Compounds
- This compound has been studied for antimicrobial activity, suggesting sulfonyl derivatives may exhibit broad bioactivity .
Heterocyclic Modifications
- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Key Differences: Incorporation of a pyrazole ring. Impact: The bulky pyrazole moiety may hinder rotational freedom and influence binding to biological targets. Crystallographic data (R factor = 0.068) confirm structural rigidity, which could enhance specificity in drug design .
- 2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one (CAS 478042-01-2) Key Differences: Imidazo[1,2-a]pyridine core replaces thiazolidine.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₅FN₂O₃S₂ (inferred) | ~394.44 | Not reported | Thiazolidine, SO₂, 2-FPh |
| 2-(4-Fluorophenyl)-1-(2-sulfanylidene...) | C₁₁H₁₀FNOS₂ | 255.33 | Not reported | Sulfanylidene, 4-FPh |
| 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)... | C₁₅H₁₄O₃S | 274.33 | Not reported | Methoxy, SO₂ |
| 2-(4-Chlorophenyl)-1-(2-sulfanylidene...) | C₁₁H₁₀ClNOS₂ | 271.79 | Not reported | Chlorine, sulfanylidene |
Note: Melting points for analogs like 1f in range from 137–138°C, suggesting similar polar compounds may exhibit solid-state stability .
Biological Activity
The compound 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the 2-fluorophenyl group and the sulfonyl moiety enhances its reactivity and interaction with biological targets.
Structural Formula
Antitumor Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one have shown promising results in inhibiting tumor cell proliferation. The IC50 values for related thiazolidine compounds often fall below 10 µM, indicating potent activity against cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
The antitumor effects are primarily attributed to the ability of thiazolidine derivatives to induce apoptosis in cancer cells. Molecular dynamics simulations have suggested that these compounds interact with Bcl-2 proteins, which play a crucial role in regulating apoptosis . The SAR analysis indicates that substituents on the phenyl ring significantly influence the cytotoxic activity, with electron-donating groups enhancing potency .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antibacterial properties. Compounds similar to 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, thiazolidines have been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of thiazolidine derivatives for their anticancer potential. Among them, a compound structurally similar to 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one showed an IC50 value of 5 µM against Jurkat cells, indicating strong cytotoxicity .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing their potential as antimicrobial agents .
Table 1: Summary of Biological Activities of Thiazolidine Derivatives
Q & A
Q. What are the recommended synthetic routes for 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one, and what factors influence the choice of reaction conditions?
Answer: The synthesis typically involves two key steps: (1) formation of the thiazolidine ring and (2) sulfonation of the phenyl group. A plausible route is:
- Step 1: Condensation of 2-(2-fluorophenyl)thiazolidine via reaction with a suitable carbonyl precursor (e.g., using thiourea derivatives and α-halo ketones).
- Step 2: Sulfonation of the phenyl ring using chlorosulfonic acid or sulfur trioxide, followed by coupling with the ethanone group via Friedel-Crafts acylation (AlCl₃ catalysis) .
Factors influencing reaction conditions:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.
- Temperature : Sulfonation requires controlled heating (60–80°C) to avoid side reactions.
- Catalyst load : Excess AlCl₃ in Friedel-Crafts reactions can lead to over-acylation.
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, α-bromoacetophenone | Ethanol | Reflux | ~65 (estimated) |
| 2 | ClSO₃H, AlCl₃ | DCM | 0°C → RT | ~50 (estimated) |
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?
Answer:
Q. What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation routes) with hazard codes H302, H312, H332 .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust .
- First Aid :
Advanced Questions
Q. How does the presence of the sulfonyl group and fluorophenyl substituent influence the compound's reactivity in nucleophilic or electrophilic reactions?
Answer:
- Sulfonyl group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions and enhancing stability toward nucleophilic attack .
- Fluorophenyl group : The fluorine atom induces inductive electron withdrawal, further deactivating the ring but increasing ortho/para selectivity in electrophilic substitutions .
Q. Experimental design :
- Electrophilic nitration : Use HNO₃/H₂SO₄ to assess substitution patterns (meta vs. para).
- Nucleophilic displacement : React with amines (e.g., piperidine) to evaluate sulfonyl group lability .
Q. What strategies can be employed to resolve contradictions in reported synthetic yields or purity levels across different studies?
Answer:
- Method optimization :
- Controlled studies : Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation side products .
Q. What computational methods are suitable for predicting the biological activity or interaction mechanisms of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfur-binding pockets).
- QSAR studies : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .
- MD simulations : Assess conformational stability of the thiazolidine ring in aqueous environments (AMBER force field) .
Q. How can the thiazolidine ring's conformation affect the compound's stability under varying pH and temperature conditions?
Answer:
- pH-dependent stability :
- Thermal stability : TGA analysis shows decomposition >200°C, but storage at 4°C in desiccators is recommended for long-term stability .
Table 2: Stability Data (Estimated)
| Condition | pH Range | Temperature | Half-life |
|---|---|---|---|
| Aqueous | 2–4 | 25°C | 48 hrs |
| Aqueous | 7–9 | 25°C | 24 hrs |
| Solid | N/A | 4°C | >6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
